REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[N:11]=[C:10]([CH:12]=[O:13])[CH:9]=[CH:8][CH:7]=1.S([CH2:24][N:25]=[C:26]=O)(C1C=CC(C)=CC=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CO>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([C:12]2[O:13][CH:26]=[N:25][CH:24]=2)[N:11]=1 |f:2.3.4|
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Name
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6-[1,3]dioxolan-2-yl-pyridine-2-carbaldehyde
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Quantity
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1 g
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Type
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reactant
|
Smiles
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O1C(OCC1)C1=CC=CC(=N1)C=O
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Name
|
|
Quantity
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1.1 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)CN=C=O
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension is heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The methanol is separated off
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Type
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EXTRACTION
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Details
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the mixture is extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
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O1C(OCC1)C1=NC(=CC=C1)C1=CN=CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |